(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate CAS 1146629-75-5
(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate CAS 1146629-75-5
An In-depth Technical Guide to (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate (CAS 1146629-75-5)
Introduction: The Strategic Importance of a Protected Intermediate
(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate, identified by CAS number 1146629-75-5, is a pivotal heterocyclic compound whose significance lies not in its direct therapeutic activity, but in its role as a sophisticated building block in pharmaceutical synthesis.[1] It represents a protected form of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, the core scaffold of a class of drugs known as Janus kinase (JAK) inhibitors.[2][3] This guide provides a detailed exploration of its synthesis, properties, and critical application in the development of targeted therapies like Tofacitinib and Baricitinib, offering field-proven insights for researchers and drug development professionals.[4][5][6]
The core innovation embodied by this molecule is the strategic introduction of a pivaloyloxymethyl (POM) protecting group onto the N7 position of the pyrrole ring.[7] In organic synthesis, protecting groups are temporary modifications that mask a reactive functional group, preventing it from participating in a chemical reaction while transformations occur elsewhere in the molecule.[8] The N-H bond of the pyrrole in the parent 4-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold is nucleophilic and can interfere with the desired coupling reactions at the C4-chloro position.[9] The POM group effectively "caps" this reactive site, ensuring that the subsequent crucial C-N bond-forming reactions proceed with high regioselectivity and yield, a cornerstone of efficient and scalable active pharmaceutical ingredient (API) manufacturing.[10]
Physicochemical and Structural Data
A precise understanding of a compound's physical properties is fundamental to its handling, storage, and application in synthetic protocols. The key characteristics of (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1146629-75-5 | [11][12] |
| Molecular Formula | C₁₂H₁₄ClN₃O₂ | [4][11] |
| Molecular Weight | 267.71 g/mol | [4][11] |
| Appearance | White to off-white crystalline powder | [2][4] |
| Melting Point | ~120-125 °C | [4] |
| Boiling Point | 390.0±32.0 °C (Predicted) | [12][13] |
| Density | 1.30±0.1 g/cm³ (Predicted) | [12][13] |
| Solubility | Soluble in DMSO, methanol; sparingly soluble in water. | [2][4] |
| Storage | Store in a cool, dry place, away from light, under an inert gas (Nitrogen or Argon) at 2-8°C. | [4][12] |
Synthesis and Mechanistic Rationale
The synthesis of the title compound is a two-stage process. First, the core heterocyclic scaffold, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is prepared. Second, this core is functionalized with the POM protecting group.
Stage 1: Synthesis of the 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Core
The 7-deazapurine core is a crucial pharmacophore, and several synthetic routes have been developed to produce it efficiently.[14][15][16] One common and well-documented pathway involves the chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol.[16]
The causality behind this step is rooted in the need to activate the C4 position for subsequent nucleophilic substitution. The hydroxyl group at the C4 position is a poor leaving group. By treating the pyrimidin-4-ol with a strong chlorinating agent like phosphorus oxychloride (POCl₃), the hydroxyl group is converted into a chloro group, which is an excellent leaving group.[14][17] This transformation is a classic and robust method for activating heterocyclic systems for further elaboration.[18]
Caption: High-level synthetic workflow.
Stage 2: N7-Protection with the Pivaloyloxymethyl (POM) Group
With the activated core in hand, the next critical step is the protection of the pyrrole nitrogen. This is achieved by alkylating the N7 position with chloromethyl pivalate.
Mechanism: The reaction proceeds via a standard nucleophilic substitution. The pyrrole nitrogen of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine acts as a nucleophile. In the presence of a mild base like potassium carbonate (K₂CO₃), the acidic N-H proton is abstracted, generating a more potent nucleophilic anion. This anion then attacks the electrophilic methylene carbon of chloromethyl pivalate, displacing the chloride ion and forming the desired N-CH₂-O-pivalate linkage. The choice of an aprotic polar solvent like N,N-dimethylformamide (DMF) is crucial as it effectively solvates the potassium cation without interfering with the nucleophile, thereby accelerating the reaction.[1][13]
Detailed Experimental Protocol: Synthesis of (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate
The following protocol is a robust and high-yielding procedure adapted from established methods.[1][13]
Materials:
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)
-
Chloromethyl pivalate (~1.1 eq)
-
Potassium carbonate (K₂CO₃) (~1.1 eq)
-
N,N-Dimethylformamide (DMF) (4 mL per gram of starting material)
-
Deionized water
Procedure:
-
To a suitable reaction vessel, charge 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (e.g., 25 g).[1][13]
-
Add N,N-dimethylformamide (100 mL) and stir to dissolve the starting material.[1][13]
-
Stir the reaction mixture vigorously at ambient temperature for approximately 14 hours.[1]
-
Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[1]
-
Workup: Upon completion, add deionized water (250 mL) to the reaction mixture. Stir the resulting slurry for 2 hours to precipitate the product and dissolve inorganic salts.[1]
-
Isolation: Filter the solid product using a Buchner funnel.[1]
-
Wash the filter cake with an additional portion of water (50 mL) to remove any residual DMF and salts.[1]
-
Drying: Dry the isolated solid under reduced pressure at 40-45 °C for 12 hours to afford the final product.[1]
Expected Outcome: This protocol typically yields (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate as a white solid with a high yield, often exceeding 98%.[1][13]
Application in Drug Synthesis: A Case Study of Tofacitinib
The primary value of (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate is demonstrated in its application as a key intermediate for JAK inhibitors.[6][19] The synthesis of Tofacitinib serves as an exemplary case.
The Strategic Logic: The total synthesis of Tofacitinib requires the coupling of the 7-deazapurine core with a specific chiral piperidine side chain, N-methyl-((3R,4R)-4-methylpiperidin-3-yl)amine.[5][19] This is accomplished via a nucleophilic aromatic substitution (SNAr) reaction, where the secondary amine of the piperidine displaces the chlorine atom at the C4 position of the pyrrolopyrimidine ring.[5]
-
Protection: The synthesis begins with the N7-protected intermediate, (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate. This protection is essential to prevent the piperidine amine from reacting at the N7 position, ensuring the formation of the correct C4-N bond.
-
Coupling (SNAr): The intermediate is reacted with the piperidine side chain, typically in the presence of a base, to facilitate the displacement of the C4-chloride.
-
Deprotection: After the successful coupling, the POM group is no longer needed. It is cleaved under specific conditions (e.g., basic hydrolysis) to reveal the N7-H of the pyrrole ring, yielding the core structure of Tofacitinib.[20] This final N-H is crucial for the molecule's ability to bind to the ATP-binding pocket of the Janus kinase enzyme.[21]
Caption: Logical workflow in Tofacitinib synthesis.
Analytical Characterization
Ensuring the identity and purity of (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate is critical for its use in GMP (Good Manufacturing Practice) environments. A suite of analytical techniques is employed:
-
Chromatography: Thin Layer Chromatography (TLC) is used for rapid, qualitative monitoring of reaction progress.[1] High-Performance Liquid Chromatography (HPLC) is the standard for quantitative purity assessment, capable of detecting and quantifying trace impurities.[16]
-
Spectroscopy:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy provides unambiguous structural confirmation by mapping the chemical environment of each proton and carbon atom in the molecule.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound (267.71 g/mol ) and can help identify fragment patterns consistent with the proposed structure.[11][12]
-
Safety, Handling, and Storage
While considered a substance of low toxicity, proper laboratory hygiene and safety protocols are essential during handling.[2]
-
Exposure: Long-term or excessive exposure can cause irritation to the skin, eyes, and respiratory tract.[2]
-
Personal Protective Equipment (PPE): Standard PPE, including safety goggles, gloves, and a lab coat, should be worn at all times.[2] Handling should be performed in a well-ventilated fume hood to prevent inhalation of the powder.
-
Storage: The compound is stable under normal conditions but should be stored in a tightly sealed container in a cool, dry environment, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.[4][11]
Conclusion
(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate is more than a mere chemical; it is a product of strategic molecular design. Its utility is a clear demonstration of the power of protecting group chemistry in streamlining the synthesis of complex, high-value pharmaceutical agents. By temporarily masking the reactive pyrrole nitrogen, the POM group enables clean, high-yield C-N bond formation at the C4 position, a critical step in the manufacture of Tofacitinib, Baricitinib, and other emerging kinase inhibitors.[4][6] For researchers and developers in medicinal chemistry, a thorough understanding of the synthesis, function, and handling of this key intermediate is indispensable for the efficient advancement of next-generation targeted therapies.
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